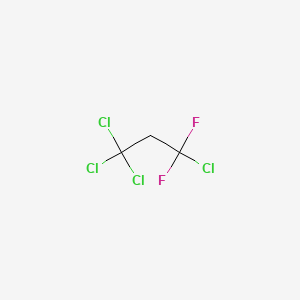

1,1,1,3-Tetrachloro-3,3-difluoropropane

説明

1,1,1,3-Tetrachloro-3,3-difluoropropane (HCFC-232fc) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₄F₂ (CAS 460-89-9) . It is classified under the HCFC-232 series, which includes halogenated propanes with mixed chlorine and fluorine substituents. HCFC-232fc is primarily used as an intermediate in refrigerant production, a blowing agent, and a solvent in industrial applications . Its structure features four chlorine atoms and two fluorine atoms asymmetrically distributed on the propane backbone, resulting in distinct physicochemical properties:

特性

CAS番号 |

460-89-9 |

|---|---|

分子式 |

C3H2Cl4F2 |

分子量 |

217.9 g/mol |

IUPAC名 |

1,1,1,3-tetrachloro-3,3-difluoropropane |

InChI |

InChI=1S/C3H2Cl4F2/c4-2(5,6)1-3(7,8)9/h1H2 |

InChIキー |

ZLDAESRXXGCSNT-UHFFFAOYSA-N |

正規SMILES |

C(C(F)(F)Cl)C(Cl)(Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Table 1: Structural Comparison of HCFC-232fc and Related Compounds

Key Observations :

- Chlorine Content : HCFC-232fc has a higher chlorine content than HCFC-226da, making it more ozone-depleting but less stable than fluorine-rich analogues .

- Fluorine Impact : HCFC-226da’s six fluorine atoms enhance thermal stability and reduce flammability compared to HCFC-232fc .

Physicochemical Properties

Table 2: Property Comparison

| Property | HCFC-232fc | HCFC-231 | HCFC-226da | HFC-245fa |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 253.83 | 235.29 | 200.49 | 134.08 |

| Boiling Point (°C) | ~100–120* | ~85–95 | ~-15 | ~15 |

| Ozone Depletion Potential (ODP) | ~0.02–0.05† | ~0.05–0.1† | ~0.01–0.03† | 0 |

| Global Warming Potential (GWP) | ~500–800† | ~300–500† | ~1,000–1,500† | ~950 |

*Estimated based on analogous compounds .

†ODP and GWP values approximated from Montreal Protocol classifications .

Key Findings :

準備方法

Hydrofluorination of 1,1,1,3,3-Pentachloropropane

A prominent route involves the reaction of 1,1,1,3,3-pentachloropropane (HCC-240fa) with hydrogen fluoride (HF) under catalytic conditions. Key findings include:

-

Catalysts : Chromium(III) oxide (Cr₂O₃) or mixed metal oxides (e.g., Ga₂O₃-Y₂O₃-Cr₂O₃) enhance selectivity toward C₃Cl₄F₂.

-

Conditions : Temperatures of 120–250°C and pressures of 5–20 bar optimize Cl-to-F substitution.

-

Yield : Up to 78% selectivity for C₃Cl₄F₂, with byproducts like 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) forming at higher temperatures.

Table 1: Fluorination of HCC-240fa with HF

| Catalyst | Temperature (°C) | Pressure (bar) | Selectivity (%) | Byproducts |

|---|---|---|---|---|

| Cr₂O₃ | 180 | 10 | 78 | HCFO-1233zd, HCl |

| Ga₂O₃-Y₂O₃ | 200 | 15 | 82 | 1,1,1,3,3-Pentafluoropropane |

Dehydrochlorination of Higher Chlorinated Propanes

Alkali-Mediated Dehydrochlorination

1,1,1,3-Tetrachloro-3,3-difluoropropane is synthesized via dehydrochlorination of 1,1,1,3,3-pentachloro-3-fluoropropane using aqueous alkali hydroxides:

-

Conditions : Exothermic reactions requiring controlled addition (10–50% excess base) and reflux.

-

Outcome : >90% conversion with 1.0–1.5% high-boiling compounds (HBCs) as byproducts.

Table 2: Alkali-Mediated Dehydrochlorination Parameters

| Base | Molar Excess (%) | Temperature (°C) | Conversion (%) | HBCs (%) |

|---|---|---|---|---|

| NaOH | 20 | 80 | 92 | 1.2 |

| KOH | 30 | 100 | 95 | 1.5 |

Vapor-Phase Catalytic Reactions

Fixed-Bed Reactor Systems

Vapor-phase fluorination using fixed-bed reactors minimizes side reactions:

-

Catalysts : La₂O₃-Cr₂O₃ or activated carbon improve HF utilization.

-

Process : Continuous feeding of HCC-240fa and HF at 65–175°C yields C₃Cl₄F₂ with concurrent HCl removal.

-

Advantages : Scalable for industrial production with 85–90% purity post-distillation.

Telomerization and Subsequent Halogenation

Ethylene and Carbon Tetrachloride Telomerization

A multi-step approach involves:

-

Telomerization : Chloroethylene (C₂H₃Cl) reacts with CCl₄ to form 1,1,1,3,3-pentachloropropane.

-

Fluorination : HF treatment replaces two Cl atoms on the third carbon with F.

Comparative Analysis of Methods

Table 3: Method Efficiency and Industrial Viability

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrofluorination | 78–82 | 85–90 | High | Moderate |

| Dehydrochlorination | 90–95 | 88–92 | Medium | Low |

| Vapor-Phase Catalysis | 85–90 | 90–95 | High | High |

| Telomerization Route | 70–75 | 80–85 | Low | High |

Challenges and Optimization Strategies

-

Byproduct Management : HBCs (e.g., hexachlorocyclohexanes) form during dehydrochlorination; water or hydrated metal halides (e.g., BaCl₂·2H₂O) suppress dimerization.

-

Catalyst Lifespan : Chromium-based catalysts deactivate after 500–600 hours; regeneration via HF flushing restores activity.

-

Temperature Control : Excessive heat (>250°C) promotes over-fluorination, necessitating precise thermal regulation .

Q & A

Q. What are the established synthetic routes for 1,1,1,3-Tetrachloro-3,3-difluoropropane in laboratory settings?

The compound is synthesized via gas-phase reactions using precursors like 1,1,1,3,3-pentafluoropropane (HFC-245fa) and hydrogen chloride (HCl) over solid catalysts such as fluorinated antimony pentachloride. Alternative methods include liquid-phase fluorination of chlorinated propanes (e.g., 1,1,1,3,3-pentachloropropane) with hydrogen fluoride (HF) catalyzed by metal halides. Reaction conditions (e.g., temperature, pressure) are critical for controlling isomer ratios and purity .

Q. What analytical techniques are recommended for characterizing the purity and isomer composition of 1,1,1,3-Tetrachloro-3,3-difluoropropane?

Gas chromatography (GC) is the primary method for quantifying isomers (e.g., cis/trans) and byproducts. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm structural identity and assess purity. For example, GC analysis in catalytic studies achieved 99.8% purity for the primary product .

Q. What safety protocols are critical when handling 1,1,1,3-Tetrachloro-3,3-difluoropropane in research laboratories?

Use fume hoods, chemical-resistant gloves, and eye protection. The compound is regulated under HCFC classifications (e.g., HCFC-232fc) due to its ozone-depletion potential. Waste disposal must comply with local guidelines, often involving high-temperature incineration .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproduct formation during synthesis?

Byproduct formation (e.g., unsaturated fluoropropenes) is minimized by adjusting the HCl/HFC-245fa molar ratio, catalyst composition (e.g., SbCl₅ vs. FeCl₃), and temperature (typically 200–300°C). Gas-phase reactions with antimony-based catalysts reduce side reactions by stabilizing intermediates. Post-reaction distillation or extraction isolates the target compound .

Q. What challenges arise in isolating specific isomers, and what separation techniques are effective?

Isomers (e.g., cis vs. trans) have nearly identical physical properties, complicating separation. Preparative GC or fractional distillation at controlled temperatures can resolve isomers. Advanced methods like supercritical fluid chromatography (SFC) or chiral stationary phases in HPLC may also be employed .

Q. How does catalyst choice influence reaction kinetics and selectivity?

Antimony pentachloride (SbCl₅) catalysts enhance fluorination rates by lowering activation energy, while chromium-magnesium fluoride catalysts improve selectivity for unsaturated products. Catalyst deactivation due to coking is mitigated by periodic regeneration with HF or chlorine .

Q. What environmental regulations govern the use of 1,1,1,3-Tetrachloro-3,3-difluoropropane in research?

The compound is subject to the Montreal Protocol as an HCFC, requiring phase-out timelines. Researchers must track permissible quantities and report emissions. Alternatives like hydrofluoroolefins (HFOs) are preferred for reduced environmental impact .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

The stability is attributed to the strong C-F and C-Cl bonds, which resist hydrolysis. However, prolonged exposure to alkaline conditions may degrade the compound via nucleophilic substitution. Thermal degradation studies above 400°C reveal decomposition into chlorofluorocarbons and hydrogen halides .

Key Methodological Recommendations

- Catalyst Screening : Test Sb-, Cr-, and Fe-based catalysts for phase-specific reactivity.

- Byproduct Analysis : Use GC-MS to identify trace impurities (e.g., trifluoropropenes).

- Isomer Resolution : Combine preparative GC with NMR for structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。